Pyridine, 3-((butylthio)methyl)-
Description
Pyridine, 3-((butylthio)methyl)- is a pyridine derivative substituted at the 3-position with a butylthio-methyl group (-CH₂-S-C₄H₉). This analysis focuses on compounds with similar substituents, such as thioethers, alkyl, and aryl groups at the pyridine ring’s 3-position.
Properties
CAS No. |
102207-56-7 |
|---|---|
Molecular Formula |
C10H15NS |
Molecular Weight |
181.30 g/mol |
IUPAC Name |
3-(butylsulfanylmethyl)pyridine |
InChI |
InChI=1S/C10H15NS/c1-2-3-7-12-9-10-5-4-6-11-8-10/h4-6,8H,2-3,7,9H2,1H3 |
InChI Key |
UTVAECQXLLUARJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSCC1=CN=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 3-((butylthio)methyl)- can be achieved through various methods. One common approach involves the nucleophilic substitution reaction where a butylthio group is introduced to the pyridine ring. This can be done using butylthiol and a suitable pyridine derivative under controlled conditions. The reaction typically requires a base to deprotonate the thiol, facilitating its nucleophilic attack on the pyridine ring.
Industrial Production Methods
Industrial production of Pyridine, 3-((butylthio)methyl)- often involves large-scale chemical reactors where the reaction conditions are optimized for maximum yield and purity. Catalysts may be used to enhance the reaction rate and selectivity. The process generally includes steps for purification and isolation of the final product, such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
Pyridine, 3-((butylthio)methyl)- undergoes various chemical reactions, including:
Oxidation: The butylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the butylthio group or alter the pyridine ring.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the butylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the pyridine ring.
Scientific Research Applications
Pyridine, 3-((butylthio)methyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in coordination chemistry.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Pyridine, 3-((butylthio)methyl)- involves its interaction with various molecular targets. The nitrogen atom in the pyridine ring can act as a Lewis base, forming coordinate bonds with metal ions or other electrophiles. The butylthio group can participate in redox reactions, altering the compound’s reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Pyridine, 3-[(3-fluoro-5-nitrophenyl)thio]- (CAS 803700-30-3)
- Structure : A 3-substituted pyridine with a fluoronitrophenylthio group.
- Molecular Formula : C₁₁H₇FN₂O₂S
- Molecular Weight : 250.25 g/mol
- Key Properties :
Pyridine, 3-(methylthio)- (CAS 18794-33-7)
- Structure : A simpler analog with a methylthio (-S-CH₃) group at the 3-position.
- Molecular Formula : C₆H₇NS
- Molecular Weight : 125.19 g/mol
- Key Properties: Inp (Index of Refraction): 1152.00 (NIST data) . Ionization Potential: 1791–1803 kJ/mol (NIST) . Compared to the target compound, the shorter methyl chain reduces hydrophobicity (lower Log Kow) and volatility.
2-(3-Chlorophenyl)-4-methylsulfanyl-6-[3-(trifluoromethyl)phenyl]pyridine (CAS 144320-18-3)
- Structure : A pyridine derivative with methylsulfanyl (-S-CH₃) and substituted aryl groups.
- Molecular Formula : C₁₉H₁₂ClF₃N₂S
- The methylsulfanyl group may act as a leaving group in cross-coupling reactions.
Pyridine, 3-methyl- (CAS 108-99-6)
- Structure : 3-Methylpyridine, a basic alkyl-substituted analog.
- Molecular Formula : C₆H₇N
- Molecular Weight : 93.13 g/mol
- Key Properties :
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS No. | Key Substituents | Log Kow (Predicted) |
|---|---|---|---|---|---|
| Pyridine, 3-((butylthio)methyl)- | C₁₀H₁₅NS | 181.30* | N/A | -CH₂-S-C₄H₉ | ~3.5 (estimated) |
| Pyridine, 3-[(3-fluoro-5-nitrophenyl)thio]- | C₁₁H₇FN₂O₂S | 250.25 | 803700-30-3 | -S-C₆H₃(F)(NO₂) | ~2.8 |
| Pyridine, 3-(methylthio)- | C₆H₇NS | 125.19 | 18794-33-7 | -S-CH₃ | ~1.2 |
| 3-Methylpyridine | C₆H₇N | 93.13 | 108-99-6 | -CH₃ | ~0.8 |
*Estimated using EPI Suite for analogous structures.
Table 2: Thermodynamic and Spectral Data
| Compound | Boiling Point (°C) | Ionization Potential (kJ/mol) | Vapor Pressure (mm Hg) |
|---|---|---|---|
| Pyridine, 3-(methylthio)- | ~210 (estimated) | 1791–1803 | 0.15 @ 25°C* |
| 3-Methylpyridine | 144 | 815–825 | 6.2 @ 20°C |
*Predicted using EPI Suite.
Key Research Findings
Substituent Effects :
- Thioether vs. Alkyl Groups : Thioether substituents (e.g., -S-R) increase molecular weight and polarizability compared to alkyl groups, enhancing interactions with biological targets .
- Chain Length : Longer alkyl chains (e.g., butyl in the target compound) increase hydrophobicity (Log Kow ~3.5) compared to methylthio analogs (Log Kow ~1.2) .
Synthetic Routes :
- Thioether-containing pyridines are typically synthesized via nucleophilic substitution or metal-catalyzed coupling reactions. For example, Pyridine, 3-[(3-fluoro-5-nitrophenyl)thio]- is synthesized using a thiol-disulfide intermediate .
Applications :
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